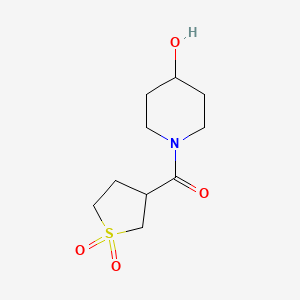
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DT-010 is a synthetic molecule that belongs to the class of thiolactones and has a unique chemical structure that makes it an attractive candidate for further research.
Mechanism of Action
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. This compound also modulates the activity of various enzymes and proteins involved in the pathogenesis of neurodegenerative diseases, such as acetylcholinesterase and beta-amyloid protein.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound also reduces inflammation and oxidative stress in the brain, which can help to prevent neuronal damage and improve overall brain health.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone is its high solubility in water and organic solvents, which makes it easy to administer in laboratory experiments. However, the lack of human clinical trials limits our understanding of its safety and efficacy in humans.
Future Directions
1. Investigate the potential of (1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone as a therapeutic agent for other neurodegenerative diseases such as Huntington's disease and multiple sclerosis.
2. Study the long-term safety and efficacy of this compound in human clinical trials.
3. Explore the potential of this compound as a dietary supplement for improving cognitive function and brain health in healthy individuals.
4. Investigate the mechanism of action of this compound in more detail to gain a better understanding of its neuroprotective effects.
Synthesis Methods
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone can be synthesized by the reaction between 1,1-dioxothiolan-3-ylacetic acid and 4-hydroxypiperidine in the presence of thionyl chloride. The reaction yields this compound as a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
(1,1-Dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to possess antioxidant and anti-inflammatory properties, which can help to protect neurons from damage and improve cognitive function.
properties
IUPAC Name |
(1,1-dioxothiolan-3-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-9-1-4-11(5-2-9)10(13)8-3-6-16(14,15)7-8/h8-9,12H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBVFPQYPXLEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[2-(Cyclopropylamino)-2-oxoethyl]sulfamoyl]benzoic acid](/img/structure/B7541747.png)



![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)



